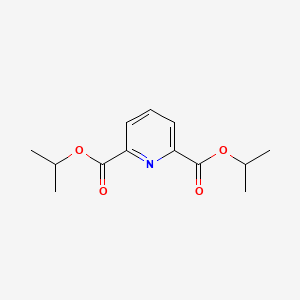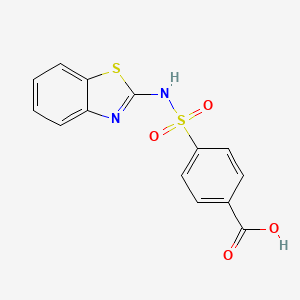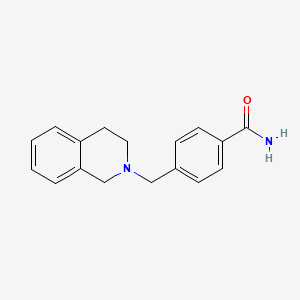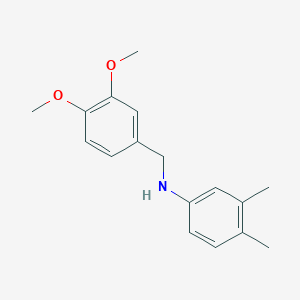
Diisopropyl pyridine-2,6-dicarboxylate
Descripción general
Descripción
Diisopropyl pyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound diisopropyl 2,6-pyridinedicarboxylate is 251.11575802 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Synthesis of Cyclazines and Indolizines : The reaction of pyrroles with diisopropyl azodicarboxylate produces 2- and 2,5-substituted pyrroles. Indolizines are formed similarly, and cyclazines are obtained from these compounds with dimethyl acetylenedicarboxylate (Flitsch & Heinrich, 1980).
Enantioselective Synthesis
- Enantioselective Resolution in Organic Synthesis : Involves the use of diisopropyl 2,6-pyridinedicarboxylate derivatives in achieving enantioselective hydrolysis of compounds, important in producing specific enantiomers for pharmaceutical use (Sobolev et al., 2002).
Ligand Synthesis and Coordination Chemistry
- Ligand Synthesis for Coordination Compounds : 2,6-pyridinedicarboxylate derivatives are used as ligands in coordination chemistry. Their complex chemistry includes applications like luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Inorganic Chemistry and Spectroscopy
- Vibration Spectroscopy in Inorganic Chemistry : Analyzing carboxylate coordination in lanthanide pyridinedicarboxylates, revealing how the bonding manner of carboxylate groups and heterocyclic nitrogen atom influences the properties of these salts (Puntus et al., 2004).
Organic Chemistry and Catalysis
- Nitroxyl-Radical-Catalyzed Oxidation : Diisopropyl azodicarboxylate is used as a terminal oxidant in the nitroxyl-radical-catalyzed oxidation of alcohols to carbonyl compounds, which is an important reaction in organic synthesis (Hayashi et al., 2012).
Organometallic Chemistry
- Synthesis of Organotin(IV) Complexes : Involves the creation of diorganotin(IV) derivatives of 2,6-pyridinedicarboxylic acid, which are characterized by mass spectrometry, IR, and NMR spectroscopies, and single-crystal X-ray analysis (Azadmeher et al., 2008).
Propiedades
IUPAC Name |
dipropan-2-yl pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-6-5-7-11(14-10)13(16)18-9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWRDMOUBGOUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=CC=C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50110022 | |
| Record name | Diisopropyl pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50110022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51604-72-9 | |
| Record name | Diisopropyl pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50110022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)


![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)

![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol](/img/structure/B5687216.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B5687218.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)

![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)
![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)
![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
